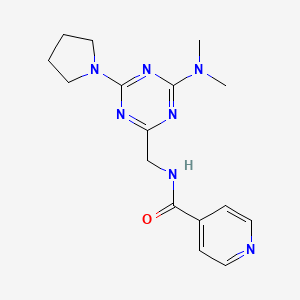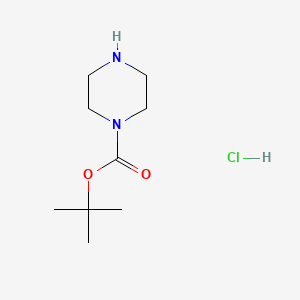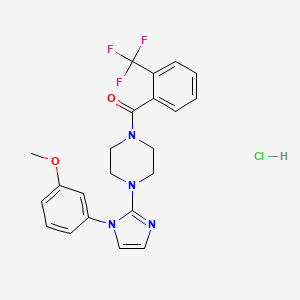
(4-(1-(3-甲氧基苯基)-1H-咪唑-2-基)哌嗪-1-基)(2-(三氟甲基)苯基)甲酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride is a complex organic compound featuring multiple functional groups. Its synthesis and applications span diverse areas in chemistry, biology, and industrial processes. This article delves into its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds.
科学研究应用
Chemistry: Used as a precursor in the synthesis of more complex molecules, and as a reagent in organic transformations.
Biology: Investigated for potential use in biological assays to understand binding interactions with various proteins and enzymes.
Medicine: Explored for pharmacological activities, such as its potential as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and in the development of materials with specific properties.
作用机制
Target of Action
It is known that compounds with similar structures, such as benzimidazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown a wide range of biological activities, suggesting that they interact with various targets within the body .
Mode of Action
Similar compounds have been found to exhibit diverse biological activities, suggesting that they interact with their targets in a variety of ways . For instance, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
For instance, indole derivatives have been found to exhibit a wide range of biological activities, suggesting that they interact with various biochemical pathways within the body .
Pharmacokinetics
Similar compounds have been found to exhibit diverse pharmacokinetic properties, suggesting that they are absorbed, distributed, metabolized, and excreted in a variety of ways .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that they have diverse molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride involves multiple steps. Key steps include:
Formation of the 3-methoxyphenyl imidazole derivative through cyclization of a substituted amine with an aldehyde.
N-alkylation of imidazole with 1-chloro-2-(trifluoromethyl)benzene in the presence of a base.
Formation of the piperazine derivative by reacting with N-methylpiperazine.
Final hydrochloride salt formation by treating the product with hydrochloric acid.
Industrial Production Methods: Industrially, these steps are optimized for efficiency. Solvent choices, reaction temperatures, and catalysts are fine-tuned to maximize yield and purity. Methods such as continuous flow reactions and high-throughput screening can enhance production.
化学反应分析
Types of Reactions: The compound undergoes various reactions:
Oxidation: Treatment with oxidizing agents can modify the methoxyphenyl group.
Reduction: Can be reduced at the imidazole or piperazine nitrogen atoms under specific conditions.
Substitution: Halogen groups can be substituted by nucleophiles in the presence of catalysts.
Common Reagents and Conditions: Typical reagents include sodium hydride (for deprotonation), palladium catalysts (for reduction), and bromine (for substitution). Reaction conditions vary from room temperature to elevated temperatures, depending on the specific reaction.
Major Products: Depending on the reaction pathway, products range from modified imidazole and piperazine derivatives to fluorinated aromatic compounds.
相似化合物的比较
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
(4-(1-(3-hydroxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
(4-(1-(3-nitrophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride
These compounds share the same core structure but differ in the substituents on the aromatic ring, influencing their chemical behavior and applications.
There you have it—a detailed breakdown of (4-(1-(3-methoxyphenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone hydrochloride. What sparked your interest in this compound?
属性
IUPAC Name |
[4-[1-(3-methoxyphenyl)imidazol-2-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2.ClH/c1-31-17-6-4-5-16(15-17)29-10-9-26-21(29)28-13-11-27(12-14-28)20(30)18-7-2-3-8-19(18)22(23,24)25;/h2-10,15H,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAIGLHDYWTZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-imine](/img/structure/B2506882.png)
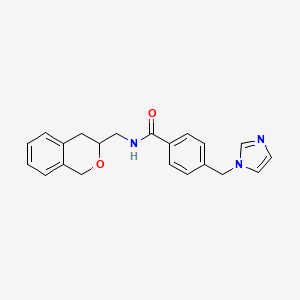
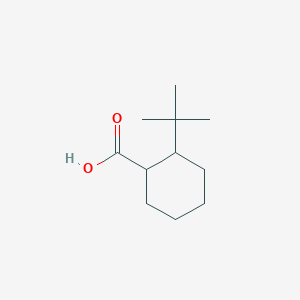
![Methyl (S)-2-(5-azaspiro[2.4]heptan-6-yl)acetate hydrochloride](/img/structure/B2506885.png)
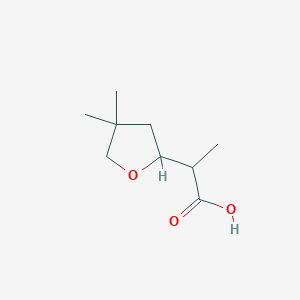
![5-Bromo-1-ethyl-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2506887.png)
![1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2506888.png)
![2-[(4-Methylphenyl)methyl-prop-2-ynylamino]-N-(2-oxothiolan-3-yl)acetamide](/img/structure/B2506890.png)
![(E)-[1-(4-chlorophenyl)-3-[(4-methylphenyl)sulfanyl]propylidene](methoxy)amine](/img/structure/B2506893.png)
![4-[(3-Bromophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2506894.png)
![2-(allylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2506896.png)
